molecular formula C15H23NO8S2 B13994031 Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester CAS No. 64977-07-7

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester

Cat. No.: B13994031
CAS No.: 64977-07-7
M. Wt: 409.5 g/mol
InChI Key: GLYHKOMBOQZZTG-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a benzoic acid core substituted with bis[(methylsulfonyl)oxy]ethyl groups. This compound is often used in scientific research due to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl benzoate is then subjected to a series of reactions to introduce the bis[(methylsulfonyl)oxy]ethyl groups. This process often involves the use of reagents like methylsulfonyl chloride and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester involves its interaction with various molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-, ethyl ester is unique due to its multiple reactive sites, allowing it to participate in a variety of chemical reactions. Its sulfonyl groups provide additional functionality, making it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

64977-07-7

Molecular Formula

C15H23NO8S2

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 4-[bis(2-methylsulfonyloxyethyl)amino]benzoate

InChI

InChI=1S/C15H23NO8S2/c1-4-22-15(17)13-5-7-14(8-6-13)16(9-11-23-25(2,18)19)10-12-24-26(3,20)21/h5-8H,4,9-12H2,1-3H3

InChI Key

GLYHKOMBOQZZTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCOS(=O)(=O)C)CCOS(=O)(=O)C

Origin of Product

United States

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